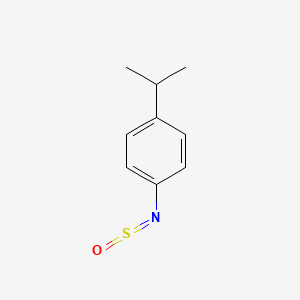

1-Isopropyl-4-(sulfinylamino)benzene

Description

Properties

IUPAC Name |

1-propan-2-yl-4-(sulfinylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7(2)8-3-5-9(6-4-8)10-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGAVHGTOXPJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Amino Precursors

- Starting Material: Aniline derivatives or amino-substituted benzene compounds.

- Method: The amino group is first protected or modified, then oxidized to introduce the sulfinyl group.

- Typical Reagents:

- Sulfur dioxide derivatives or sulfur chlorides for sulfinylation.

- Oxidants such as hydrogen peroxide or tert-butyl hydroperoxide to convert sulfides to sulfoxides.

- Procedure:

- React the amino benzene derivative with sulfur dioxide or sulfur chlorides under controlled conditions.

- Follow with oxidation using hydrogen peroxide to generate the sulfinyl group.

- Purify via column chromatography or recrystallization.

Direct Sulfinylation of Amino Benzene

- Reagents:

- Sulfur dioxide or sulfur monochloride.

- Base catalysts such as pyridine or triethylamine.

- Reaction Conditions:

- Conducted at low temperatures (0–25°C) to control the oxidation state.

- Outcome: Formation of the sulfinylamino group attached to the aromatic ring.

Selective Substitution on Benzene Ring

The target compound requires substitution at the para-position relative to the isopropyl group. The synthesis generally involves:

Starting from 1-Isopropyl-4-aminobenzene

- Method:

- Use nitration or amination reactions to introduce the amino group at the para-position.

- Protect the amino group if necessary to prevent side reactions.

Conversion of Amino to Sulfinylamino

Final Coupling

- The sulfinylamino group is attached via nucleophilic substitution or coupling reactions, often facilitated by catalysts such as palladium or copper complexes in cross-coupling reactions.

Representative Data Table of Preparation Methods

Research Findings and Optimization Strategies

Recent studies emphasize the importance of controlling oxidation states and regioselectivity during synthesis:

- regioselectivity is achieved by protecting groups or directing groups on the aromatic ring.

- Oxidation state control is critical; sulfinyl groups are sensitive to overoxidation to sulfones.

- Catalytic systems such as palladium or copper catalysis enhance coupling efficiency, especially in attaching the sulfinylamino group to the benzene core.

Summary of the Most Effective Approach

The most reliable method involves:

- Step 1: Synthesis of a para-amino substituted benzene derivative, such as 4-aminobenzene with an isopropyl group at position 1.

- Step 2: Selective sulfinylation of the amino group using sulfur dioxide derivatives under mild conditions to form the sulfinylamino group.

- Step 3: Purification via recrystallization or chromatography to isolate This compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

1-Isopropyl-4-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects: The sulfinylamino group (-N=S=O) in this compound offers moderate electron-withdrawing character, balancing reactivity between electrophilic and nucleophilic pathways. This contrasts with stronger electron-withdrawing groups like -NO₂ or -SO₂CF₃ .

- This is less pronounced in analogs like 1-chloro-4-(sulfinylamino)benzene .

- Synthetic Utility: Compounds with ethynyl or perfluoropropenyl groups (e.g., 1-Isopropyl-4-(phenylethynyl)benzene) are favored in materials science, whereas sulfinylamino derivatives may find use in bioactive molecule synthesis .

Biological Activity

1-Isopropyl-4-(sulfinylamino)benzene, with the molecular formula C₉H₁₁NOS, is a compound of significant interest in the field of medicinal chemistry due to its unique biological properties. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

The compound features a sulfinylamino group attached to a benzene ring, which plays a crucial role in its reactivity and biological interactions. The structure can be represented as follows:

- Molecular Weight : Approximately 181.26 g/mol

- Functional Groups : Sulfinylamino group influences electrophilic aromatic substitution reactions.

Biological Activity

This compound exhibits several notable biological activities:

- Enzyme Interaction : Studies have shown that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds. This interaction suggests potential applications in pharmacology.

- Antioxidant Properties : The sulfinylamino group may contribute to antioxidant activity, providing protective effects against oxidative stress in biological systems.

- Neuroscience Applications : An isopropyl ester-caged analog of this compound has been developed for enhanced detection sensitivity in neuroscience research, indicating its utility in studying neuronal pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Utilizing sulfinamide precursors to introduce the sulfinylamino group onto the benzene ring.

- Reduction Reactions : Starting from nitro or halogenated derivatives followed by reduction to form the desired sulfinamide structure.

Case Study 1: Interaction with Cytochrome P450

A study published in the Journal of Medicinal Chemistry highlighted the interaction between this compound and cytochrome P450 enzymes. The findings indicated that this compound could modulate enzyme activity, potentially influencing drug metabolism .

Case Study 2: Antioxidant Activity

Research conducted by Zhang et al. demonstrated that compounds similar to this compound exhibited significant antioxidant activity in vitro. The study suggested that the presence of the sulfinyl group enhances the compound's ability to scavenge free radicals, which could have therapeutic implications for oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Isopropyl-3-(sulfinylamino)benzene | C₉H₁₁NOS | Similar structure; differing position of sulfinyl group |

| p-Cymene | C₁₀H₁₄ | Contains an isopropyl group but lacks sulfinamide |

| Cumene | C₉H₁₂ | Simple isopropyl-substituted benzene without sulfur |

The presence of the sulfinylamino group in this compound distinguishes it from these compounds, conferring unique reactivity and biological activity profiles critical for its applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Isopropyl-4-(sulfinylamino)benzene, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves sulfinamide formation via oxidation of a thioamide intermediate. For example, reacting 4-isopropylaniline with a sulfur source (e.g., thionyl chloride) followed by controlled oxidation using meta-chloroperbenzoic acid (mCPBA) to achieve the sulfinyl group. Catalysts like trifluoromethanesulfonic acid esters (as used in fluorinated benzene derivatives) may enhance electrophilic substitution efficiency . Solvents such as dichloromethane or tetrahydrofuran (THF) are recommended for polar intermediates, with yields optimized by maintaining anhydrous conditions and low temperatures (0–5°C) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR can identify the isopropyl group (doublet at δ 1.2–1.4 ppm for CH and septet for CH) and aromatic protons (δ 6.8–7.2 ppm). C NMR confirms the sulfinylamino group (C-S=O at δ 45–55 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (CHNOS) and fragmentation patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% area under the curve) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The sulfinylamino group is sensitive to moisture and oxidation. Store under inert gas (N/Ar) at −20°C in amber vials. Stability tests via TLC or HPLC every 3–6 months are advised. Decomposition products (e.g., sulfonamide or sulfonic acid) can be monitored using IR spectroscopy (loss of S=O stretch at 1040–1060 cm) .

Advanced Research Questions

Q. How does the electronic nature of the sulfinylamino group influence reactivity in cross-coupling reactions?

- Methodological Answer : The sulfinylamino group acts as a moderate electron-withdrawing substituent, directing electrophilic aromatic substitution to the para position. In Suzuki-Miyaura couplings, steric hindrance from the isopropyl group may necessitate bulky palladium catalysts (e.g., XPhos Pd G3) to prevent ortho-side reactions. DFT calculations can map electron density distribution to predict regioselectivity .

Q. What strategies resolve contradictions in reported stereochemical outcomes during sulfinylamino synthesis?

- Methodological Answer : Conflicting stereochemistry (R/S configuration at sulfur) may arise from varying oxidation conditions. Chiral HPLC or Mosher ester analysis can differentiate enantiomers. Controlled oxidation with (-)-menthyl-based chiral auxiliaries or asymmetric catalysis (e.g., Sharpless conditions) ensures enantiopurity. Kinetic studies (e.g., variable-temperature NMR) clarify if racemization occurs post-synthesis .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases. QSAR models correlate sulfinylamino substituents (e.g., Hammett σ values) with bioactivity. In vitro validation via enzyme inhibition assays (IC measurements) and cytotoxicity screening (MTT assay) confirm predictions .

Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis under acidic vs. basic conditions?

- Methodological Answer : Acidic hydrolysis proceeds via protonation of the sulfinyl oxygen, forming a sulfenic acid intermediate. Basic conditions deprotonate the amino group, triggering nucleophilic attack at sulfur. Kinetic studies (pH-rate profiles) and O isotopic labeling track hydrolysis pathways. Stabilizing additives (e.g., EDTA) chelate metal ions that catalyze degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.